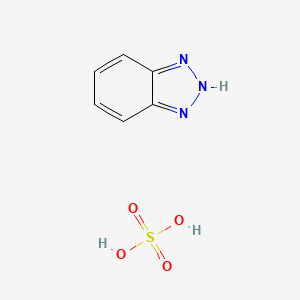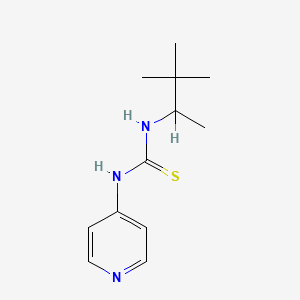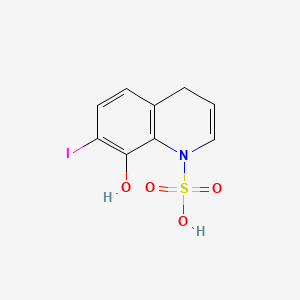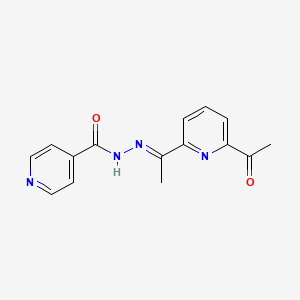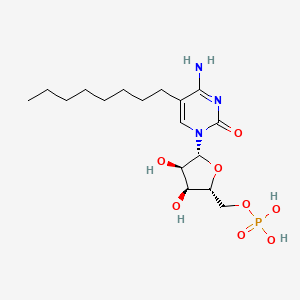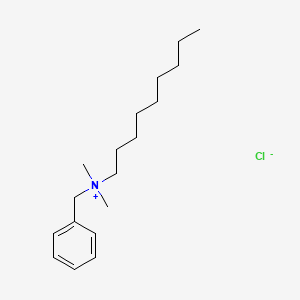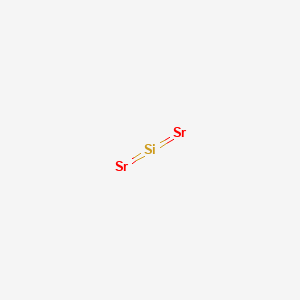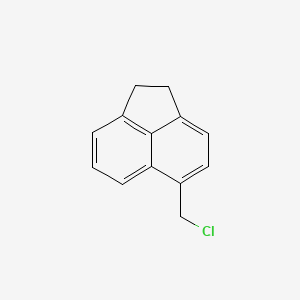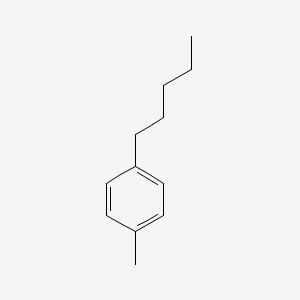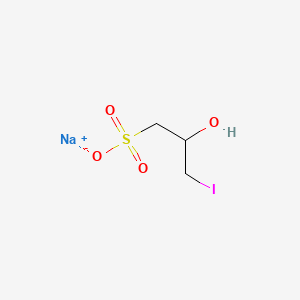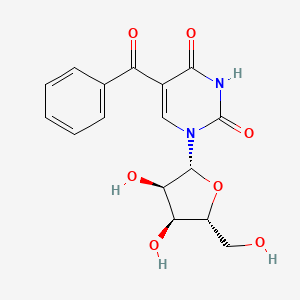
5-Benzoyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyluridine is a modified nucleoside derived from uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a benzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyluridine typically involves the benzoylation of uridine. One common method includes the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzoyluridine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under specific conditions to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 5-hydroxyuridine.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 5-Hydroxyuridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Benzoyluridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its role in modifying RNA and DNA structures, potentially affecting gene expression and regulation.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 5-Benzoyluridine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid functions. The benzoyl group can affect the stability and conformation of nucleic acids, potentially leading to disruptions in replication and transcription processes. This interference can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
5-Methyluridine: Similar structure but with a methyl group at the 5-position instead of a benzoyl group.
5-Fluorouridine: Contains a fluorine atom at the 5-position, widely used as an anticancer agent.
5-Hydroxyuridine: Has a hydroxyl group at the 5-position, known for its role in RNA modification.
Uniqueness of 5-Benzoyluridine: The presence of the benzoyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with proteins and enzymes. These properties make it a valuable tool in biochemical research and a promising candidate for therapeutic applications.
Propriétés
Numéro CAS |
85372-91-4 |
|---|---|
Formule moléculaire |
C16H16N2O7 |
Poids moléculaire |
348.31 g/mol |
Nom IUPAC |
5-benzoyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16N2O7/c19-7-10-12(21)13(22)15(25-10)18-6-9(14(23)17-16(18)24)11(20)8-4-2-1-3-5-8/h1-6,10,12-13,15,19,21-22H,7H2,(H,17,23,24)/t10-,12-,13-,15-/m1/s1 |
Clé InChI |
ANFJQBUYDIHRPP-BPGGGUHBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


